![molecular formula C16H10BrNO5 B3481140 2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid](/img/structure/B3481140.png)
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid
Overview
Description
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenoxy group attached to an isoindole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The bromophenoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromophenoxyacetic acid: A simpler analog with similar functional groups but lacking the isoindole ring.
2-(4-bromophenoxy)ethanoic acid: Another related compound with a different acetic acid derivative.
Uniqueness
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid is unique due to the presence of both the bromophenoxy and isoindole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO5/c17-9-1-3-10(4-2-9)23-11-5-6-12-13(7-11)16(22)18(15(12)21)8-14(19)20/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLWXBMBTKKPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


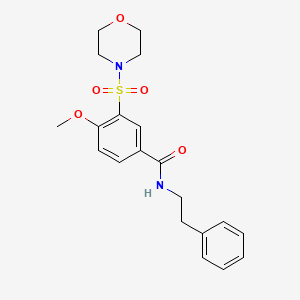
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3481079.png)
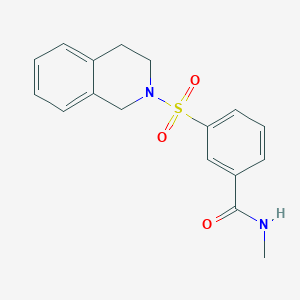

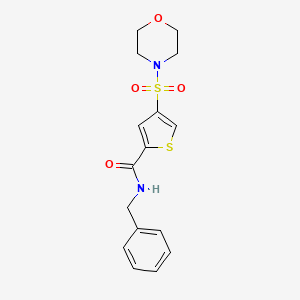
![[2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B3481092.png)
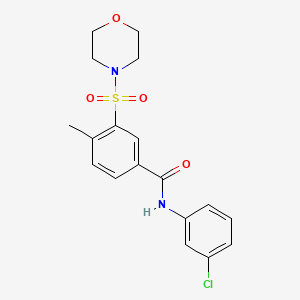
![3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B3481106.png)
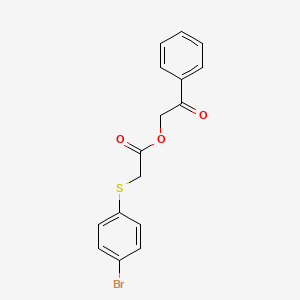
![N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE](/img/structure/B3481119.png)
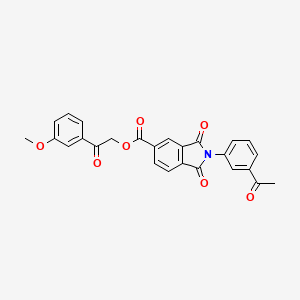
![METHYL N-{[4-(QUINOLIN-8-YLOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B3481146.png)
![N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3481150.png)
![N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-chlorobenzamide](/img/structure/B3481152.png)
